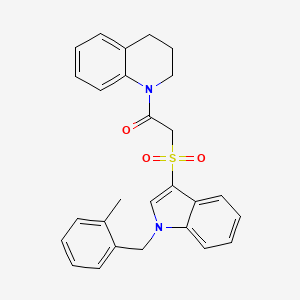

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)ethanone

Description

Properties

IUPAC Name |

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O3S/c1-20-9-2-3-11-22(20)17-28-18-26(23-13-5-7-15-25(23)28)33(31,32)19-27(30)29-16-8-12-21-10-4-6-14-24(21)29/h2-7,9-11,13-15,18H,8,12,16-17,19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DACMHBQZWHCBQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N4CCCC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)ethanone can be synthesized through a multi-step organic synthesis process:

Starting Materials: : Key reagents may include 3,4-dihydroquinoline, 2-methylbenzyl chloride, and 1H-indole-3-sulfonic acid.

Step 1: : N-alkylation of 3,4-dihydroquinoline using an appropriate alkylating agent such as 2-methylbenzyl chloride under basic conditions to form 1-(2-methylbenzyl)-3,4-dihydroquinoline.

Step 2: : The resultant compound is then subjected to sulfonylation with 1H-indole-3-sulfonic acid in the presence of a dehydrating agent like phosphorus oxychloride.

Step 3: : The final compound is obtained through condensation reactions involving the intermediate products under controlled temperature and catalytic conditions.

Industrial Production Methods

In an industrial setting, these reactions are optimized for scale, often involving:

High-pressure reactors: : To enhance reaction rates and yields.

Flow chemistry techniques: : For continuous production and better control over reaction parameters.

Automated monitoring systems: : To ensure consistent quality and safety during production.

Chemical Reactions Analysis

Types of Reactions it Undergoes

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)ethanone undergoes various chemical reactions, including:

Oxidation: : Typically involving strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: : Using hydrogenation techniques with catalysts like palladium on carbon.

Substitution: : Particularly nucleophilic substitution where the sulfonyl group may act as a leaving group.

Common Reagents and Conditions

Oxidation: : Involves reagents like potassium permanganate in an acidic or neutral medium.

Reduction: : Conditions often include hydrogen gas under pressure in the presence of palladium catalysts.

Substitution: : Reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetone.

Major Products Formed from these Reactions

Oxidation: : Produces sulfonic acid derivatives or oxidized quinoline products.

Reduction: : Yields reduced forms of the quinoline or indole rings.

Substitution: : Forms various substituted quinoline or indole derivatives.

Scientific Research Applications

Chemistry

Ligand Design: : Utilized in designing ligands for metal coordination complexes.

Biology and Medicine

Pharmacological Research: : Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Biological Probes: : Used as probes to study molecular interactions in biochemical pathways.

Industry

Material Science: : Applications in the synthesis of novel materials with unique electronic or photonic properties.

Chemical Sensors: : Incorporated in sensor technology for detecting specific biological or chemical agents.

Mechanism of Action

The compound exerts its effects through interactions at the molecular level:

Molecular Targets: : Potential targets include enzymes, receptors, and other proteins where it may act as an inhibitor or modulator.

Pathways Involved: : It could be involved in signaling pathways that regulate cellular processes such as growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the dihydroquinoline, indole sulfonyl, or substituent groups. Below is a detailed comparison:

Structural and Functional Analogues

a. AR54 (2-(Pyrimidin-2-ylthio)-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone)

- Structural Differences : Replaces the indole sulfonyl group with a pyrimidinylthio moiety.

- Biological Activity: Demonstrated efficacy in prostate cancer models, suggesting the dihydroquinoline-ethanone core may play a role in anticancer activity.

- Pharmacokinetics : The pyrimidinylthio group may improve solubility compared to the sulfonylindole in the target compound .

b. 1-(1-(4-Iodophenylsulfonyl)-1H-indol-3-yl)-2-(4-(Pyridin-2-yl)piperazin-1-yl)ethanone (3f)

- Structural Differences: Features a piperazine-pyridinyl group instead of the dihydroquinoline.

- Biological Activity: Acts as a 5-HT6 receptor antagonist (IC₅₀ = 12 nM), highlighting the importance of the indole sulfonyl-ethanone framework in CNS targeting.

c. 1-(2,3-Dihydroindol-1-yl)-2-(1-Ethylindol-3-yl)sulfonylethanone

- Structural Differences: Substitutes dihydroquinoline with dihydroindole and uses an ethyl group instead of 2-methylbenzyl.

- Physicochemical Properties : Smaller molecular weight (~355 g/mol) may enhance bioavailability but reduce target specificity compared to the bulkier target compound .

Physicochemical and Pharmacokinetic Properties

*LogP values estimated using fragment-based methods.

Research Findings and Implications

- 5-HT6 Receptor Targeting: The indole sulfonyl-ethanone framework is critical for receptor antagonism, as seen in compound 3f. The target compound’s dihydroquinoline may enhance CNS penetration compared to piperazine-based analogs .

- Anticancer Potential: Structural parallels with AR54 suggest possible utility in prostate cancer, though the indole sulfonyl group may shift selectivity to other targets .

- Safety Considerations : Substituents like 2-methylbenzyl could increase lipophilicity, necessitating rigorous toxicity profiling to assess organ-specific risks .

Biological Activity

The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)ethanone is a complex organic molecule with potential therapeutic applications. Its structure incorporates a dihydroquinoline moiety and an indole sulfonamide, suggesting a diverse range of biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure can be represented as follows:

This compound features:

- A dihydroquinoline ring, which is known for its role in various biological activities.

- An indole sulfonamide group that enhances its interaction with biological targets.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains. For example, studies suggest that sulfonamide derivatives can inhibit bacterial growth by targeting folate synthesis pathways.

- Anticancer Properties : Dihydroquinoline derivatives have been investigated for their potential to inhibit cancer cell proliferation. Some studies report significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

- Anti-inflammatory Effects : The indole moiety is associated with anti-inflammatory activity. Research indicates that certain derivatives can reduce inflammation markers in vitro and in vivo.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : Many quinoline derivatives act as inhibitors of key enzymes involved in metabolic pathways. For instance, they may inhibit DNA gyrase or topoisomerase enzymes, crucial for DNA replication in bacteria and cancer cells.

- Receptor Modulation : The indole sulfonamide structure may interact with various receptors in the body, modulating signaling pathways that lead to anti-inflammatory responses or apoptosis in cancer cells.

- Oxidative Stress Induction : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to apoptosis.

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated several dihydroquinoline derivatives for their anticancer properties. The compound demonstrated IC50 values in the low micromolar range against multiple cancer cell lines, indicating potent cytotoxicity .

Study 2: Antimicrobial Efficacy

Research conducted on sulfonamide derivatives indicated that similar compounds exhibit significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to inhibition of bacterial folate synthesis pathways .

Study 3: Anti-inflammatory Effects

In a murine model of inflammation, a related compound showed a marked reduction in edema and inflammatory cytokines compared to control groups. This suggests potential therapeutic applications in treating inflammatory diseases .

Data Tables

| Biological Activity | IC50 Values (μM) | Target Cell Lines |

|---|---|---|

| Anticancer | 5 - 20 | MCF-7, HeLa |

| Antimicrobial | 10 - 50 | S. aureus, E. coli |

| Anti-inflammatory | N/A | Murine models |

Q & A

Q. What are the common synthetic routes for preparing this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, including:

- Nucleophilic substitution : Formation of the dihydroquinoline moiety via cyclization under acidic conditions (e.g., using polyphosphoric acid) .

- Sulfonation : Introduction of the sulfonyl group to the indole ring using chlorosulfonic acid or sulfur trioxide .

- Coupling reactions : Linking the dihydroquinoline and sulfonylindole units via a ketone bridge, often employing coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF or THF) .

Q. Optimization factors :

- Temperature : Exothermic steps (e.g., sulfonation) require controlled cooling to prevent side reactions.

- Solvent polarity : Polar aprotic solvents enhance nucleophilicity in coupling steps .

- Catalysts : Palladium-based catalysts improve yields in cross-coupling reactions .

Q. Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Cyclization | Polyphosphoric acid, 100–120°C | 60–75% | |

| Sulfonation | ClSO₃H, 0°C, 2h | 50–65% | |

| Coupling | EDCI, DMF, rt, 12h | 70–85% |

Q. How is structural integrity confirmed during synthesis?

Methodological approach :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., sulfonyl group at C3 of indole; dihydroquinoline ring conformation) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 447.17 for C₂₇H₂₆N₂O₃S) .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., sulfonyl S=O stretch at 1150–1300 cm⁻¹) .

Critical validation : Cross-checking spectral data with computational models (e.g., density functional theory) resolves ambiguities in stereochemistry .

Q. What safety precautions are recommended for handling this compound?

Hazard mitigation :

- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonation byproducts (e.g., HCl gas) .

- First aid : For skin contact, wash with 10% sodium bicarbonate solution to neutralize acidic residues .

Note : Despite limited stability data (Section 10, ), store the compound in amber vials under argon at –20°C to prevent degradation.

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data be resolved?

Case example : Discrepancies between X-ray diffraction (XRD) and NMR data may arise from dynamic effects (e.g., rotational isomerism of the sulfonyl group). Resolution strategies :

- High-resolution XRD : Use SHELXL for refining crystal structures, focusing on anisotropic displacement parameters to detect disorder .

- Variable-temperature NMR : Identify temperature-dependent peak splitting caused by conformational exchange .

- DFT calculations : Compare experimental bond angles/lengths with computational models to validate static vs. dynamic disorder .

Q. Table 2: Structural Data Comparison

| Parameter | XRD (SHELXL) | DFT Calculation |

|---|---|---|

| S–O bond length (Å) | 1.43 ± 0.01 | 1.42 |

| C–N (quinoline) | 1.35 ± 0.02 | 1.34 |

Q. What strategies improve yield in multi-step syntheses, and how are side products characterized?

Yield optimization :

- Stepwise quenching : Isolate intermediates after each step (e.g., extract sulfonated indole before coupling) to minimize side reactions .

- Catalyst screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for Suzuki-Miyaura coupling; the latter reduces palladium black formation .

Q. Side-product analysis :

- LC-MS/MS : Identify byproducts (e.g., over-sulfonated indoles) using reverse-phase chromatography and fragmentation patterns .

- X-ray crystallography : Resolve unexpected adducts (e.g., solvent incorporation in crystal lattice) .

Q. How can biological activity be systematically evaluated, given structural similarities to known bioactive compounds?

Methodological framework :

- In silico docking : Screen against target proteins (e.g., cyclooxygenase-2 for anti-inflammatory potential) using AutoDock Vina .

- In vitro assays :

- Antimicrobial : Broth microdilution (CLSI guidelines) to determine MIC against S. aureus and E. coli .

- Cytotoxicity : MTT assay on HEK293 cells to establish IC₅₀ values .

- Mechanistic studies : Use fluorescence anisotropy to assess DNA intercalation potential .

Data interpretation : Compare activity profiles with structurally related indole-quinoline hybrids (e.g., 1-(indolin-1-yl)-2-(indol-3-ylsulfonyl)ethanone) to identify SAR trends .

Q. What advanced techniques address stability challenges during biological assays?

Stabilization protocols :

- Serum compatibility : Pre-incubate the compound with fetal bovine serum (FBS) to assess hydrolysis rates .

- Light sensitivity : Conduct assays under amber lighting if the sulfonyl group undergoes photodegradation .

- Metabolite profiling : Use LC-HRMS to identify oxidative metabolites (e.g., sulfoxide formation) in hepatocyte models .

Q. How are reaction mechanisms elucidated for novel transformations involving this compound?

Mechanistic probes :

- Isotopic labeling : Introduce ¹⁸O in the sulfonyl group to track oxygen exchange during hydrolysis .

- Kinetic isotope effects (KIE) : Compare reaction rates of protiated vs. deuterated substrates to identify rate-determining steps .

- In situ IR : Monitor real-time changes in carbonyl stretches (1700–1750 cm⁻¹) during ketone reduction .

Computational support : Transition state modeling (Gaussian 16) clarifies energetics of key steps (e.g., nucleophilic attack on sulfonyl electrophile) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.